molecular formula C16H21F3N2O4 B11471197 Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-, ethyl ester

Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-, ethyl ester

Cat. No.: B11471197
M. Wt: 362.34 g/mol
InChI Key: RTRKYXIVNCQPAL-UHFFFAOYSA-N
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Description

ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoropropanoate group, which imparts distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylaniline with ethyl chloroformate to form an intermediate, which is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistency and efficiency in the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. The trifluoropropanoate group can form strong hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-2-[(METHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE
  • ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-2-[(PROPYLCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE

Uniqueness

ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is unique due to its specific trifluoropropanoate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C16H21F3N2O4

Molecular Weight

362.34 g/mol

IUPAC Name

ethyl 2-(3,4-dimethylanilino)-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C16H21F3N2O4/c1-5-24-13(22)15(16(17,18)19,21-14(23)25-6-2)20-12-8-7-10(3)11(4)9-12/h7-9,20H,5-6H2,1-4H3,(H,21,23)

InChI Key

RTRKYXIVNCQPAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)C)C)NC(=O)OCC

Origin of Product

United States

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